molecular formula C29H37N2O2+ B12934700 3,3'-Dihexyloxacarbocyanine

3,3'-Dihexyloxacarbocyanine

Cat. No.: B12934700
M. Wt: 445.6 g/mol
InChI Key: GKLGUKVTTNJEBK-UHFFFAOYSA-N
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Description

3,3’-Dihexyloxacarbocyanine: is a lipophilic fluorescent dye commonly used in cell biology and biochemistry. It is known for its ability to selectively stain cellular membranes, particularly the mitochondria and endoplasmic reticulum. This compound is valuable for visualizing cellular structures and studying various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Dihexyloxacarbocyanine can be synthesized through a condensation reaction between 3-hexyl-2-methylbenzoxazolium iodide and 3-hexyl-2-methylbenzoxazolium iodide in the presence of a base. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods: Industrial production of 3,3’-Dihexyloxacarbocyanine involves large-scale synthesis using similar condensation reactions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,3’-Dihexyloxacarbocyanine can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: The compound can be reduced under specific conditions, although this is less common.

    Substitution: It can participate in substitution reactions, especially at the benzoxazolium ring.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

    Substitution: Nucleophilic reagents under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a fluorescent probe to study membrane dynamics and interactions.
  • Employed in the synthesis of other fluorescent compounds.

Biology:

Medicine:

Industry:

Mechanism of Action

3,3’-Dihexyloxacarbocyanine exerts its effects by integrating into cellular membranes due to its lipophilic nature. It selectively accumulates in the mitochondria and endoplasmic reticulum. Upon excitation with light, it emits fluorescence, allowing for the visualization of these organelles. The compound can also disrupt microtubules and inhibit organelle motility when photoexcited, leading to cell death .

Comparison with Similar Compounds

  • 3,3’-Dipropylthiacarbocyanine iodide
  • 3,3’-Diethyloxacarbocyanine iodide
  • 3,3’-Dioctadecyloxacarbocyanine perchlorate
  • 1,1’-Diethyl-2,2’-cyanine iodide
  • 3,3’-Diethylthiacarbocyanine iodide

Comparison: 3,3’-Dihexyloxacarbocyanine is unique due to its specific staining properties and high selectivity for mitochondria and endoplasmic reticulum. Compared to other similar compounds, it offers a balance of lipophilicity and fluorescence intensity, making it particularly useful for live-cell imaging and studies involving membrane potential .

Properties

Molecular Formula

C29H37N2O2+

Molecular Weight

445.6 g/mol

IUPAC Name

(2Z)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole

InChI

InChI=1S/C29H37N2O2/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3/q+1

InChI Key

GKLGUKVTTNJEBK-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCCC

Canonical SMILES

CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC

Origin of Product

United States

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